molecular formula C14H12N2O2 B14400650 7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid CAS No. 89782-06-9

7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid

Cat. No.: B14400650
CAS No.: 89782-06-9
M. Wt: 240.26 g/mol
InChI Key: XGVXOHMLRRNEEO-UHFFFAOYSA-N
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Description

7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid is a compound that features an imidazole ring fused to a naphthalene structure Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

The synthesis of 7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid can be achieved through several methods. Common synthetic routes for imidazole-containing compounds include:

    Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.

    Wallach synthesis: This involves the reaction of an imidazole with an aldehyde and an amine.

    Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

    From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.

    Amino nitrile synthesis: This involves the reaction of an amino nitrile with an aldehyde.

Chemical Reactions Analysis

7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include imidazole N-oxides, dihydroimidazoles, and substituted imidazoles .

Scientific Research Applications

7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The compound can also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

7-(1H-Imidazol-1-yl)-5,6-dihydronaphthalene-1-carboxylic acid can be compared with other imidazole-containing compounds such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

    Astemizole: An antihistaminic agent.

    Omeprazole: An antiulcer agent.

    Pantoprazole: An antiulcer agent.

    Thiabendazole: An antihelmintic agent.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other imidazole-containing compounds.

Properties

CAS No.

89782-06-9

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

7-imidazol-1-yl-5,6-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C14H12N2O2/c17-14(18)12-3-1-2-10-4-5-11(8-13(10)12)16-7-6-15-9-16/h1-3,6-9H,4-5H2,(H,17,18)

InChI Key

XGVXOHMLRRNEEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=C1C=CC=C2C(=O)O)N3C=CN=C3

Origin of Product

United States

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